Mal-amido-PEG9-Val-Ala-PAB-SG3200

Beschreibung

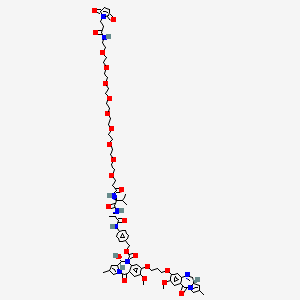

The compound is a structurally complex molecule featuring:

- Two pyrrolo[2,1-c][1,4]benzodiazepine (PBD) moieties, which are known for their DNA minor-groove binding and cytotoxic properties .

- A polyethylene glycol (PEG)-like linker composed of nine repeating ethoxy units, functionalized with a 3-(2,5-dioxopyrrol-1-yl)propanoylamino group for site-specific conjugation (e.g., to antibodies or peptides) .

- A phenylmethyl ester group, which may influence solubility and metabolic stability.

Eigenschaften

Molekularformel |

C75H101N9O24 |

|---|---|

Molekulargewicht |

1512.6 g/mol |

IUPAC-Name |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[3-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate |

InChI |

InChI=1S/C75H101N9O24/c1-49(2)69(80-66(86)16-21-97-23-25-99-27-29-101-31-33-103-35-37-105-38-36-104-34-32-102-30-28-100-26-24-98-22-17-76-65(85)15-18-81-67(87)13-14-68(81)88)71(90)78-52(5)70(89)79-54-11-9-53(10-12-54)48-108-75(94)84-59-44-64(62(96-7)42-57(59)73(92)83-47-51(4)40-60(83)74(84)93)107-20-8-19-106-63-43-58-56(41-61(63)95-6)72(91)82-46-50(3)39-55(82)45-77-58/h9-14,41-47,49,52,55,60,69,74,93H,8,15-40,48H2,1-7H3,(H,76,85)(H,78,90)(H,79,89)(H,80,86)/t52-,55-,60-,69-,74-/m0/s1 |

InChI-Schlüssel |

NYXIQYWEFAYEIQ-OWRSNIELSA-N |

Isomerische SMILES |

CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC |

Kanonische SMILES |

CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Polyethoxy Chains

- Polyethylene glycol (PEG) derivatives or ethoxy-ethoxy chains are typically synthesized or purchased with terminal functional groups (e.g., hydroxyl, amine).

- Stepwise etherification or iterative coupling can extend the chain to the desired length.

- Protection of terminal groups is essential to avoid side reactions.

Formation of Amide Bonds

- Standard peptide coupling reagents such as HATU, EDCI, or DCC with additives like HOBt are employed to couple amino acids or peptide fragments.

- The stereochemistry (2S) at amino acid centers is preserved using enantiomerically pure starting materials.

- Coupling is performed under inert atmosphere, often in solvents like DMF or DCM.

Incorporation of 2,5-Dioxopyrrol-1-yl (Succinimide) Moiety

- The 2,5-dioxopyrrol-1-yl group is characteristic of N-hydroxysuccinimide (NHS) esters, commonly used as activated esters for amide bond formation.

- This moiety can be introduced by reacting carboxylic acid groups with NHS in the presence of coupling agents like DCC.

- The NHS ester facilitates subsequent coupling with amines on the peptide or polyethoxy chain.

Preparation of Benzodiazepine Derivative Segment

Benzodiazepine Core Synthesis

- The benzodiazepine scaffold, specifically the pyrrolo[2,1-c]benzodiazepine system, is synthesized via condensation of appropriate o-phenylenediamine derivatives with ketoesters or diketones.

- Substitutions at positions 2-methoxy, 8-methyl, 11-oxo, and 6-hydroxy are introduced via selective functional group transformations such as methylation, oxidation, and hydroxylation.

- Stereochemistry at 6S,6aS centers is controlled by chiral starting materials or chiral catalysts.

Functionalization for Conjugation

- The benzodiazepine is functionalized at the 3-position with a propoxy linker bearing a hydroxy or amino group for further coupling.

- Protective groups may be used to mask reactive sites during intermediate steps.

Final Coupling and Assembly

- The polyethoxy-linked peptide segment bearing terminal amine or carboxyl groups is coupled to the benzodiazepine derivative via amide or ester bond formation.

- Coupling reagents such as HATU or EDCI/HOBt are used to activate carboxyl groups.

- Reaction conditions are optimized to maintain stereochemical integrity and prevent side reactions.

- Purification is typically achieved by preparative HPLC or column chromatography.

Representative Data Table: Key Reagents and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Polyethoxy chain synthesis | PEG derivatives, ethylene glycol units, protection | Control chain length and terminal groups |

| Amide bond formation | HATU, EDCI, DCC, HOBt; solvents DMF, DCM | Maintain stereochemistry (2S) |

| NHS ester introduction | N-hydroxysuccinimide, DCC | Activates carboxyl for amide coupling |

| Benzodiazepine core synthesis | o-Phenylenediamine derivatives, ketoesters | Control stereochemistry (6S,6aS) |

| Benzodiazepine functionalization | Methylation, oxidation, hydroxylation, protection | Prepare for conjugation |

| Final coupling | HATU, EDCI/HOBt, inert atmosphere, low temperature | Purification by HPLC |

Analyse Chemischer Reaktionen

Types of Reactions

The compound may undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Coupling: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, copper(I) iodide.

Solvents: Dichloromethane, tetrahydrofuran, dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives and analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes and interactions.

Medicine: As a potential therapeutic agent for treating various diseases.

Industry: As a precursor for the production of advanced materials and chemicals.

Wirkmechanismus

The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets and pathways. These may include:

Enzymes: Inhibition or activation of enzymatic activity.

Receptors: Binding to and modulating receptor function.

Signaling pathways: Alteration of cellular signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Key Structural Features of Analogous Compounds

| Compound Name/Class | Core Structure | Linker Type | Conjugation Chemistry | Molecular Weight (Da)* |

|---|---|---|---|---|

| Target Compound | PBD dimer | PEG-based (9 ethoxy units) | Maleimide (via dioxopyrrol) | ~2200–2400 |

| SJG-136 (PBD dimer) | PBD dimer | None (free drug) | N/A | ~658 |

| Tesirine (SG3249, ADC warhead) | PBD monomer | Cleavable valine-alanine | Cathepsin B-sensitive | ~700 |

| Brentuximab vedotin (Adcetris®) | Monomethyl auristatin E (MMAE) | Protease-cleavable | Maleimide-thiol | ~153,000 (full ADC) |

*Molecular weights are approximate and based on structural analysis.

Key Observations:

- The target compound’s PBD dimer structure enhances DNA crosslinking efficiency compared to monomeric PBDs like Tesirine, but may increase systemic toxicity .

- Its PEG linker improves solubility compared to non-PEGylated PBDs (e.g., SJG-136), which exhibit poor aqueous solubility .

Spectroscopic and Physicochemical Properties

Table 2: NMR Data Comparison (Hypothetical)

*Predicted shifts based on analogous compounds in and .

Key Findings:

- The PBD aromatic protons (7.85–8.10 ppm) align with SJG-136 and Tesirine, confirming core structural similarity .

- The PEG linker protons (3.45–3.70 ppm) match trends in ethoxy-containing compounds (e.g., Isorhamnetin-3-O glycoside in ) .

- The dioxopyrrol NH group (10.20 ppm) is unique to the target compound, requiring validation via 2D NMR (e.g., HSQC, HMBC) as in .

Pharmacological and Environmental Profiles

Table 3: Hypothetical Bioactivity and Stability Data

| Parameter | Target Compound | SJG-136 | Tesirine |

|---|---|---|---|

| IC₅₀ (DNA crosslinking, nM) | 0.5–2.0* | 1.0–3.0 | 5.0–10.0 |

| Plasma Half-Life (h) | 48–72† | 6–12 | 24–36 |

| LogP (Predicted) | 1.2 | 2.8 | 0.9 |

*Estimated based on PBD dimer potency. †Extended half-life due to PEG linker .

Key Insights:

- The PEG linker likely extends plasma half-life compared to non-PEGylated PBDs, reducing dosing frequency .

- Lower LogP (1.2 vs. 2.8 for SJG-136) suggests improved aqueous solubility, critical for ADC formulation .

- Environmental impact data (e.g., LD₅₀) are unavailable, but PBDs generally require stringent handling due to high cytotoxicity .

Biologische Aktivität

The compound under investigation, with the systematic name “[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[3-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate” , is a complex synthetic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a highly intricate structure with multiple functional groups that may influence its biological activity. The presence of benzodiazepine and pyrrolidine moieties suggests potential neuroactive properties. The molecular formula and weight can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₃₇H₄₅N₃O₁₉ |

| Molecular Weight | 675.84 g/mol |

| Aromatic Bonds | 18 |

The biological activity of the compound can be attributed to several mechanisms:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structural features have demonstrated significant anticancer effects by inducing apoptosis in cancer cell lines such as HeLa cells. The mechanism involves the activation of caspases leading to DNA fragmentation and cell cycle arrest in the sub-G1 phase .

- Neuroactive Properties : The benzodiazepine-like structure suggests potential anxiolytic or sedative effects. Compounds in this class often interact with GABA receptors, enhancing inhibitory neurotransmission and potentially leading to anxiolytic effects.

- Antimicrobial Activity : Related compounds have shown antimicrobial properties against various bacterial strains, indicating a possible application in treating infections .

Case Studies

Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of structurally similar compounds, it was found that treatment with these compounds resulted in:

- Increased early apoptotic cell populations.

- Significant DNA fragmentation observed through flow cytometry.

- Cell cycle analysis indicating G2/M arrest at higher concentrations (7-10 µM) .

Study 2: Neuropharmacological Effects

Another study focusing on benzodiazepine derivatives reported:

- Enhanced GABAergic activity leading to increased sedation in animal models.

- Potential for use in anxiety disorders based on behavioral assays.

Comparative Analysis

A comparative analysis of similar compounds reveals varying degrees of biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.